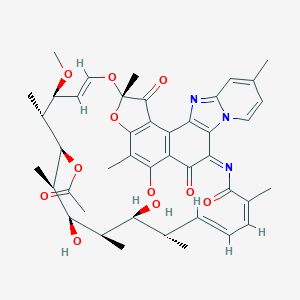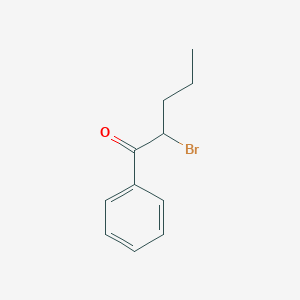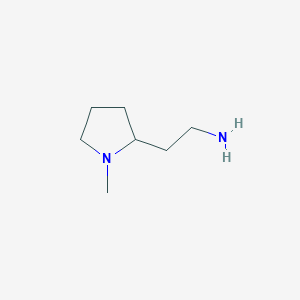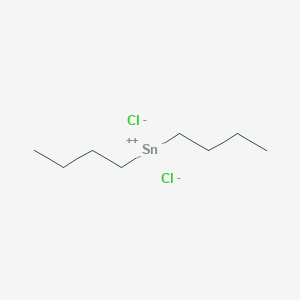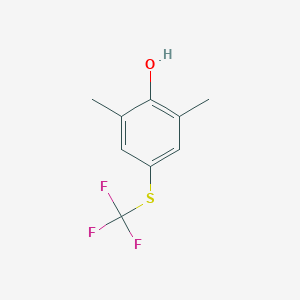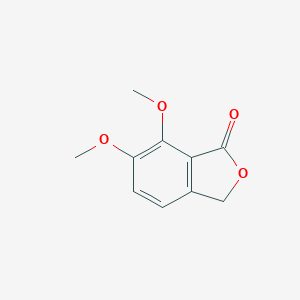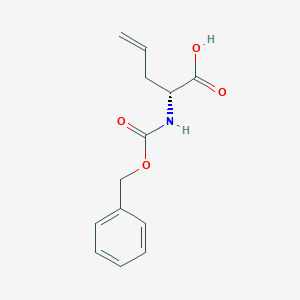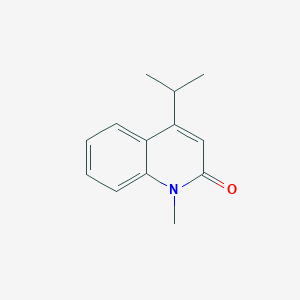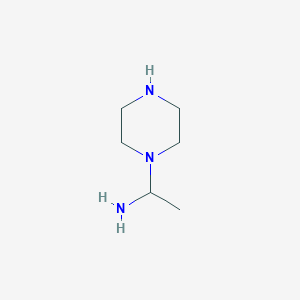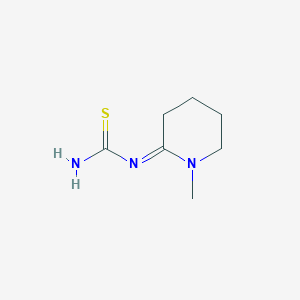
(1-Methyl-2-piperidinylidene)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-piperidinylidene)thiourea (MPPT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This molecule is a thiourea derivative that contains a piperidine ring and a methyl group. MPPT has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (1-Methyl-2-piperidinylidene)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Methyl-2-piperidinylidene)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. (1-Methyl-2-piperidinylidene)thiourea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
Biochemical And Physiological Effects
(1-Methyl-2-piperidinylidene)thiourea has been shown to have various biochemical and physiological effects. (1-Methyl-2-piperidinylidene)thiourea has been shown to have antioxidant properties, which can help protect cells from oxidative stress. (1-Methyl-2-piperidinylidene)thiourea has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
(1-Methyl-2-piperidinylidene)thiourea has several advantages for lab experiments. (1-Methyl-2-piperidinylidene)thiourea is a relatively stable compound that can be easily synthesized and purified. (1-Methyl-2-piperidinylidene)thiourea has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using (1-Methyl-2-piperidinylidene)thiourea in lab experiments. (1-Methyl-2-piperidinylidene)thiourea has low solubility in water, which can make it difficult to dissolve in aqueous solutions. (1-Methyl-2-piperidinylidene)thiourea also has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of (1-Methyl-2-piperidinylidene)thiourea. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Future research could focus on optimizing the synthesis methods for (1-Methyl-2-piperidinylidene)thiourea to improve its effectiveness as a therapeutic agent. Future research could also investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to target specific enzymes and signaling pathways involved in disease processes. Additionally, future research could investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to be used in combination with other therapeutic agents to enhance their effectiveness.
Synthesis Methods
(1-Methyl-2-piperidinylidene)thiourea can be synthesized using various methods, including the reaction of piperidine with thiourea in the presence of a catalyst or the reaction of piperidine with isothiocyanate. The reaction of piperidine with thiourea in the presence of a catalyst is the most common method used for the synthesis of (1-Methyl-2-piperidinylidene)thiourea. This method involves the reaction of piperidine with thiourea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization.
Scientific Research Applications
(1-Methyl-2-piperidinylidene)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-Methyl-2-piperidinylidene)thiourea has been shown to have anti-inflammatory, antioxidant, and antitumor properties. (1-Methyl-2-piperidinylidene)thiourea has been investigated as a potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
CAS RN |
126826-79-7 |
|---|---|
Product Name |
(1-Methyl-2-piperidinylidene)thiourea |
Molecular Formula |
C7H13N3S |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
(E)-(1-methylpiperidin-2-ylidene)thiourea |
InChI |
InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+ |
InChI Key |
DJIPCSXZWOUNKX-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CCCC/C1=N\C(=S)N |
SMILES |
CN1CCCCC1=NC(=S)N |
Canonical SMILES |
CN1CCCCC1=NC(=S)N |
synonyms |
(1-Methyl-2-piperidinylidene)thiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



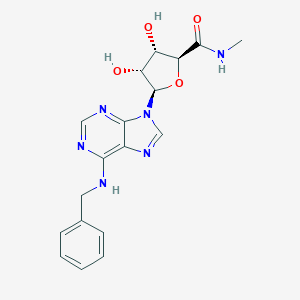
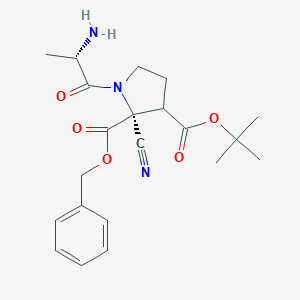
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
